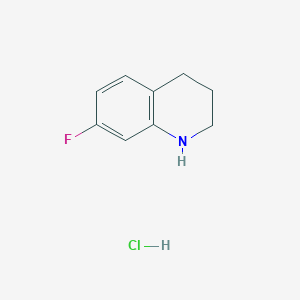

7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Description

The exact mass of the compound 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYILBIVIWNOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)F)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224640-26-9 | |

| Record name | 7-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility profile of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride in various solvents

Title: Solubility Profile and Physicochemical Characterization of 7-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride: A Technical Guide

Executive Summary

7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (7-F-THQ-HCl) is a critical pharmacophore and building block in medicinal chemistry, particularly for serotonergic and dopaminergic modulators. While the tetrahydroquinoline scaffold provides a rigid bicyclic amine structure essential for receptor binding, the C7-fluorine substitution modulates metabolic stability (blocking P450 oxidation) and lipophilicity.

This guide provides a comprehensive technical analysis of its solubility profile. Since specific thermodynamic solubility values can vary by polymorph and batch purity, this document synthesizes structure-property relationship (SPR) predictions with field-proven experimental protocols . It empowers researchers to determine precise solubility limits and select optimal solvent systems for synthesis, purification, and biological assay formulation.

Physicochemical Context & Structure-Property Analysis

Understanding the solubility of 7-F-THQ-HCl requires analyzing the competition between its crystal lattice energy and solvation enthalpy.

-

The Hydrochloride Effect: As a salt, the compound exists as an ionic lattice. To dissolve, the solvent must overcome the high lattice energy typical of HCl salts (MP ~177–183°C). This necessitates solvents with high dielectric constants (

) or strong hydrogen bond donor/acceptor capabilities. -

The 7-Fluoro Modification: The fluorine atom at position 7 is highly electronegative. Compared to the non-fluorinated parent, it slightly increases the lipophilicity of the free base but also increases the acidity of the conjugate acid. In the solid state, the C-F bond can participate in weak intermolecular interactions, potentially altering crystal packing and reducing solubility in non-polar organic solvents compared to the non-fluorinated analogue.

Expected Solubility Landscape

The following data represents the expected solubility trends based on the physicochemical properties of fluorinated tetrahydroquinoline salts. These categorizations serve as a baseline for solvent selection.

Table 1: Predicted Solubility Profile of 7-F-THQ-HCl

| Solvent Class | Representative Solvent | Expected Solubility | Mechanistic Rationale |

| Aqueous | Water (pH < 7) | High (>50 mg/mL) | Ion-dipole interactions dominate. Solubility decreases in presence of excess Cl⁻ (Common Ion Effect). |

| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Strong solvation of the cation; disruption of ionic lattice. Ideal for stock solutions. |

| Polar Protic | Methanol (MeOH) | High (>30 mg/mL) | High dielectric constant and H-bonding capability facilitate salt dissociation. |

| Polar Protic | Ethanol (EtOH) | Moderate (10–30 mg/mL) | Reduced dielectric constant compared to MeOH; solubility drops significantly with temperature (ideal for crystallization). |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Limited ability to solvate chloride ions, though the lipophilic quinoline ring provides some interaction. |

| Ethers | THF, Diethyl Ether | Very Low / Insoluble | Poor solvation of ionic species. Often used as anti-solvents to precipitate the salt. |

| Alkanes | Hexane, Heptane | Insoluble | Non-polar nature cannot overcome crystal lattice energy. |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise quantitative data for your specific batch (essential for IND filings or formulation), follow this self-validating "Shake-Flask" protocol.

Phase A: Preparation & Equilibration

-

Excess Addition: Add 7-F-THQ-HCl to the solvent of choice in a glass vial until undissolved solid remains visible (supersaturation).

-

Agitation: Incubate at a constant temperature (typically 25°C ± 0.1°C) with orbital shaking (200 rpm) for 24–48 hours.

-

Why: This ensures the system reaches thermodynamic equilibrium, distinguishing it from kinetic solubility.

-

-

pH Monitoring (Aqueous only): Measure the pH of the saturated solution. The HCl salt will naturally lower the pH; ensure it does not drop below the pKa of the quinoline nitrogen to prevent disproportionation (though unlikely for HCl salts).

Phase B: Phase Separation & Analysis

-

Filtration: Filter the supernatant through a 0.45 µm PVDF or PTFE syringe filter.

-

Pre-saturation: Discard the first 20% of the filtrate to prevent drug adsorption loss to the filter membrane.

-

-

Quantification: Analyze the filtrate via HPLC-UV (typically at 254 nm, characteristic of the benzene ring).

Workflow Visualization

Figure 1: Standardized workflow for thermodynamic solubility determination of hydrochloride salts.

Applications in Purification & Formulation

Recrystallization Strategy

The solubility differential between alcohols and ethers is the primary mechanism for purification.

-

Solvent System: Ethanol/Diethyl Ether or Methanol/MTBE.

-

Protocol: Dissolve crude 7-F-THQ-HCl in minimum hot Ethanol (near boiling). Slowly add Diethyl Ether (anti-solvent) until turbidity persists. Cool gradually to 4°C.

-

Mechanism: The salt is soluble in hot ethanol but insoluble in ether. The gradual cooling promotes the growth of pure crystal lattices, excluding impurities.

pH-Dependent Solubility Profile

The solubility of 7-F-THQ-HCl is pH-dependent.

-

pH < pKa (~5.0): High solubility (Ionized form:

). -

pH > pKa: Solubility drops drastically as the compound converts to the free base (

), which is lipophilic and poorly water-soluble. -

Common Ion Effect: In 1M HCl, solubility will be lower than in pure water due to the high concentration of chloride ions (

) shifting the equilibrium back to the solid state (

Figure 2: Equilibrium dynamics affecting the solubility of 7-F-THQ-HCl in aqueous media.

References

-

Sigma-Aldrich. (n.d.). 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride Product Specification. Retrieved from

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from

- Bhattachar, S. N., et al. (2006). A high-throughput method for the determination of equilibrium solubility. Journal of Pharmaceutical and Biomedical Analysis.

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Targeting the Hydrophobic Pocket: A Technical Guide to Fluorinated Tetrahydroquinolines

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its planar quinoline counterparts due to its inherent three-dimensional (

This guide analyzes the primary biological targets of fluorinated THQs (F-THQs), focusing on the structural basis of inhibition and the specific role of fluorine in optimizing ligand-target interactions. It moves beyond simple lists to explore the causality of binding events in epigenetic, cardiovascular, and nuclear receptor targets.

The Fluorine Effect: Structural & Metabolic Rationale

Before analyzing specific targets, researchers must understand why fluorination is applied to the THQ core. The modification is rarely arbitrary; it serves two specific engineering purposes in this scaffold:

-

Metabolic Blocking: The THQ scaffold is susceptible to oxidative metabolism (dehydrogenation to quinoline or hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at the C-6 or C-8 positions blocks these "soft spots" due to the strength of the C-F bond (approx. 116 kcal/mol), significantly extending half-life (

). -

Electronic Tuning: The nitrogen lone pair in THQs is crucial for hydrogen bonding. Fluorination on the benzene ring modulates the electron density of this nitrogen (altering

), allowing fine-tuning of donor/acceptor capabilities without disrupting steric fit.

Primary Biological Target: CETP (Cholesteryl Ester Transfer Protein)[1][2][3]

The most mechanically characterized target for F-THQs is CETP. Inhibitors in this class, most notably Torcetrapib , utilize the F-THQ core to block the transfer of neutral lipids between lipoproteins.

Mechanism of Action: The Hydrophobic Tunnel Blockade

CETP contains a continuous hydrophobic tunnel (approx. 60 Å long) connecting the N- and C-terminal barrel domains. Neutral lipids (cholesteryl esters) traverse this tunnel.[1][2]

-

Binding Mode: The F-THQ core of Torcetrapib does not bind to the surface; it binds deep within the N-terminal pocket of this tunnel.

-

The Fluorine Contribution: The trifluoromethyl (

) groups are essential. They engage in hydrophobic interactions with the lipophilic residues lining the tunnel, effectively "plugging" the channel. This induces a non-productive ternary complex (HDL-CETP-LDL) where lipid transfer is mechanically arrested.

Technical Insight: The Toxicity Confounder

While Torcetrapib successfully raised HDL, it failed due to off-target hypertension caused by activation of the renin-angiotensin-aldosterone system (RAAS).

-

Lesson for Developers: When designing F-THQs for CETP, screening for aldosterone synthase (CYP11B2) inhibition is a mandatory counter-screen. The lipophilicity driven by multiple

groups often leads to promiscuous binding in steroidogenic enzymes.

Visualization: CETP Inhibition Pathway

Caption: F-THQ inhibitors bind deep within the CETP hydrophobic tunnel, preventing the shuttling of cholesteryl esters from HDL to LDL.[1]

Epigenetic Target: BET Bromodomains

The Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4) recognizes acetylated lysine residues on histones.[3][4] Dysregulation of BRD4 is a driver in MYC-dependent cancers.

The Acetyl-Lysine Mimic

Tetrahydroquinolines act as acetyl-lysine (

-

Key Compound: I-BET726 (GSK1324726A) .

-

Binding Mechanics: The THQ scaffold occupies the hydrophobic "WPF shelf" (Trp-Pro-Phe) within the bromodomain binding pocket. The carbonyl oxygen (often from an amide attached to the THQ nitrogen) forms a critical hydrogen bond with a conserved Asparagine residue (Asn140 in BRD4), mimicking the interaction of the natural acetyl-lysine.

-

Fluorine Role: Fluorination at the 6-position of the THQ core often improves potency by filling small hydrophobic cavities near the ZA loop and protecting the ring from metabolic oxidation.

Emerging Target: Malaria (PfeEF2)

Recent high-throughput screens (MMV Pathogen Box) identified F-THQs as potent antimalarials.

-

Target: Plasmodium falciparum eukaryotic elongation factor 2 (PfeEF2).

-

Differentiation: Unlike standard quinolines (e.g., chloroquine) that target heme polymerization, F-THQs in this class inhibit protein synthesis translocation.

-

Resistance Profile: Mutations in the pfeef2 gene confer resistance, validating the target. The

nature of the THQ allows for stereospecific interactions that planar antimalarials cannot achieve.

Experimental Protocol: Synthesis & Validation

To rigorously investigate these targets, one must first synthesize the probe and then validate it. The Povarov Reaction is the industry standard for generating diverse F-THQ libraries.

A. Synthesis: Lewis Acid-Catalyzed Povarov Reaction

This multicomponent reaction (MCR) allows the rapid assembly of the THQ core from simple precursors.

Reagents:

-

4-Fluoroaniline (1.0 equiv)

-

Benzaldehyde derivative (1.0 equiv)

-

Electron-rich olefin (e.g., Dihydropyran or Vinyl ether) (1.2 equiv)

-

Catalyst:

(10 mol%) or -

Solvent: Acetonitrile (MeCN).

Step-by-Step Protocol:

-

Imine Formation: Dissolve 4-fluoroaniline and benzaldehyde in anhydrous MeCN. Add

to sequester water. Stir at RT for 2 hours. Filter to remove solids. -

Cycloaddition: Add the olefin and the Lewis Acid catalyst (

) to the filtrate. -

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The appearance of a fluorescent spot often indicates THQ formation.

-

Quench: Add saturated

solution. Extract with Dichloromethane (DCM) x3. -

Purification: Dry organic layer over

. Concentrate in vacuo. Purify via Flash Column Chromatography (Silica gel). F-THQs typically elute as diastereomeric mixtures (cis/trans); separation may require preparative HPLC.

B. Visualization: Povarov Synthetic Workflow

Caption: The Povarov reaction assembles the F-THQ core via a convergent three-component coupling.

Validated Data Summary

The following table summarizes key F-THQ compounds and their validated biological activities based on current literature.

| Compound Class | Primary Target | Mechanism | Key Fluorine Interaction | |

| Torcetrapib | CETP | Hydrophobic Tunnel Blocker | < 50 nM | |

| I-BET726 | BRD2/3/4 | Acetyl-Lysine Mimic | F-substitution optimizes metabolic stability | ~ 30 nM |

| S-40503 | Androgen Receptor | SARM (Agonist) | Fluorine modulates ring electronics | ~ 10-50 nM |

| MMV692140 | PfeEF2 (Malaria) | Translocation Inhibition | Unspecified (Scaffold dependent) | < 1 |

References

-

GlaxoSmithKline. (2014). The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor. Journal of Medicinal Chemistry. Link

-

Pfizer. (2012). Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors.[1][2] Journal of Biological Chemistry. Link

-

Medicines for Malaria Venture. (2019). Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box.[5] ACS Infectious Diseases. Link

-

Merck Research Laboratories. (2011). Design and synthesis of tricyclic tetrahydroquinolines as a new series of nonsteroidal selective androgen receptor modulators (SARMs).[6] Bioorganic & Medicinal Chemistry Letters.[6][7] Link

-

BenchChem. (2025).[8] Structural Basis for Torcetrapib's Inhibition of Cholesteryl Ester Transfer Protein.[8]Link

Sources

- 1. Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. figshare.com [figshare.com]

- 4. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: 7-Fluoro-1,2,3,4-tetrahydroquinoline HCl as a Strategic Building Block in Medicinal Chemistry

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of fluorine into this framework offers a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth exploration of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, a versatile building block for drug discovery. We will delve into the rationale behind its use, its key reactivity, and provide detailed, field-proven protocols for its application in synthesizing compound libraries for therapeutic development.

The Strategic Advantage of Fluorine in the Tetrahydroquinoline Scaffold

The introduction of fluorine into a drug candidate is a well-established strategy to optimize its properties.[3] Fluorine, as a bioisostere of hydrogen, can profoundly influence a molecule's metabolic stability, receptor affinity, lipophilicity, and basicity (pKa) without significantly altering its overall size.[3][4]

When incorporated into the 7-position of the tetrahydroquinoline ring, the fluorine atom imparts several key advantages:

-

Blocked Metabolic Hotspot: The aromatic ring of the tetrahydroquinoline nucleus is susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond at the 7-position is resistant to cleavage, effectively blocking a potential site of metabolic degradation and potentially increasing the compound's in vivo half-life.[4]

-

Modulated Basicity: The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, which in turn lowers the pKa of the secondary amine at the 1-position. This fine-tuning of basicity is critical for optimizing properties such as solubility, cell permeability, and off-target activity (e.g., hERG channel binding).[4]

-

Enhanced Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.

-

Improved Pharmacokinetics: By modulating lipophilicity and metabolic stability, the fluorine substituent can lead to improved pharmacokinetic profiles, including enhanced oral bioavailability.

The hydrochloride salt form of this building block further enhances its utility by improving solubility in various solvents and ensuring easier handling and weighing.[5]

Physicochemical Properties

| Property | Value |

| CAS Number | 939758-75-5 (free base) |

| Molecular Formula | C₉H₁₀FN · HCl |

| Molecular Weight | 187.64 g/mol |

| Appearance | Off-white to light brown solid |

| SMILES | Cl.FC1=CC2=C(CCNC2)C=C1 |

Note: Data corresponds to the hydrochloride salt where specified. Properties may vary slightly by supplier.

Core Synthetic Strategies and Applications

The secondary amine of 7-Fluoro-1,2,3,4-tetrahydroquinoline is the primary handle for synthetic diversification, allowing for the facile introduction of a wide array of substituents. This enables extensive exploration of the structure-activity relationship (SAR) in drug discovery programs.[6]

Caption: Strategic utility of the 7-fluoro-THQ building block.

The most common and powerful transformations involve the functionalization of the nitrogen atom. Below are detailed, self-validating protocols for key reactions.

Protocol 1: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. It proceeds via the formation of an iminium intermediate from the reaction of the secondary amine with an aldehyde or ketone, which is then reduced in situ. This method avoids the use of potentially harsh alkylating agents and is tolerant of a wide range of functional groups.

Materials:

-

7-Fluoro-1,2,3,4-tetrahydroquinoline HCl

-

Aldehyde or Ketone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 7-Fluoro-1,2,3,4-tetrahydroquinoline HCl (1.0 eq) and your aldehyde/ketone of choice (1.1 eq).

-

Solvent & Base Addition: Add anhydrous DCM or DCE to form a stirrable suspension (approx. 0.1-0.2 M concentration). Add triethylamine (1.2 eq) to neutralize the HCl salt and liberate the free base. Stir the mixture at room temperature for 10-15 minutes.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion without affecting most other functional groups like esters or nitro groups.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-alkylated product.

Caption: Step-by-step workflow for N-alkylation.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

Rationale: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between an amine and an aryl halide (or triflate). This reaction provides access to N-aryl tetrahydroquinolines, a motif present in many bioactive molecules. The choice of palladium catalyst and ligand is crucial for achieving high yields and broad substrate scope.[7]

Materials:

-

N-alkylated 7-Fluoro-1,2,3,4-tetrahydroquinoline product from Protocol 1 (or the parent compound)

-

Aryl Bromide or Iodide (1.0 eq)

-

Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Ligand (e.g., XPhos, RuPhos, or BINAP, 4-10 mol%)

-

Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

-

Inert Atmosphere: This reaction is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glovebox.

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), the 7-fluoro-tetrahydroquinoline derivative (1.2 eq), the base (2.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., XPhos, 5 mol%).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via cannula or syringe.

-

Heating and Monitoring: Heat the reaction mixture to 80-110 °C. Causality Note: Heat is required to drive the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once complete, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the Celite® pad with additional solvent. Concentrate the filtrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography to obtain the pure N-arylated tetrahydroquinoline.

Illustrative Applications in Drug Discovery

The 7-fluoro-1,2,3,4-tetrahydroquinoline scaffold is an excellent starting point for developing novel therapeutics targeting a range of diseases.

-

CNS Disorders: The parent tetrahydroisoquinoline scaffold is known to be a key intermediate for drugs targeting neurological disorders.[5] The 7-fluoro derivative can be used to develop novel agents for conditions like depression or schizophrenia, where fine-tuning blood-brain barrier penetration and metabolic stability is paramount.

-

Oncology: As a core fragment, this building block can be elaborated into kinase inhibitors. The tetrahydroquinoline can serve as a hinge-binding element, with the N-substituent designed to target specific pockets in the kinase active site. The 7-fluoro group can block metabolism and enhance potency.

-

Anti-Infectives: The tetrahydroquinoline nucleus is found in various anti-parasitic and anti-bacterial agents.[1][8] Using 7-fluoro-1,2,3,4-tetrahydroquinoline HCl allows for the rapid generation of novel analogs to combat drug resistance.

Conclusion

7-Fluoro-1,2,3,4-tetrahydroquinoline HCl is a high-value building block that combines a privileged heterocyclic core with the strategic advantages of fluorine substitution. Its predictable reactivity at the secondary amine allows for robust and versatile synthetic diversification. By leveraging the protocols outlined in this guide, medicinal chemists can efficiently synthesize novel compound libraries with enhanced drug-like properties, accelerating the journey from hit identification to clinical candidate.

References

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

-

MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

-

Parul University. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]

-

ResearchGate. Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. [Link]

-

SlideShare. Application of Bioisosteres in Drug Design. [Link]

-

National Center for Biotechnology Information. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

National Center for Biotechnology Information. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones Using Domino Reactions. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 7-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride in CNS Ligand Design

Topic: Applications of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride in Neuroscience Research Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Introduction: The Fluorine Advantage in Neuropharmacology

7-Fluoro-1,2,3,4-tetrahydroquinoline (7-F-THQ) hydrochloride is a high-value pharmacophore intermediate used extensively in the synthesis of next-generation central nervous system (CNS) agents. While the tetrahydroquinoline (THQ) core is a "privileged scaffold" found in numerous bioactive alkaloids and synthetic drugs (e.g., virantmycin, oxamniquine), the specific addition of a fluorine atom at the 7-position offers critical advantages for neuroscience applications:

-

Metabolic Blockade: The 7-position of the THQ ring is highly susceptible to oxidative metabolism (aromatic hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this metabolic "soft spot," significantly extending the biological half-life of derived ligands.

-

Electronic Modulation: Fluorine’s high electronegativity modulates the basicity (pKa) of the secondary amine nitrogen (N1). This is crucial for fine-tuning the affinity of the molecule for G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT) and Adrenergic receptors, which often require a cationic interaction within the binding pocket.

-

Lipophilicity Tuning: The C-F bond increases lipophilicity (

) without the steric bulk of a methyl group, enhancing Blood-Brain Barrier (BBB) permeability—a non-negotiable requirement for CNS probes.

Key Physicochemical Properties[1][2]

| Property | Value / Description | Impact on Research |

| CAS Number | 939758-75-5 (Free base ref) | Unique identifier for procurement. |

| Molecular Formula | C | Salt form ensures water solubility for initial handling. |

| Molecular Weight | 187.64 g/mol | Low MW allows for "fragment-based" drug design. |

| pKa (Calculated) | ~4.5 - 5.2 (Conjugate acid) | Lower than non-fluorinated THQ; affects receptor docking. |

| Solubility | High in Water/DMSO (as HCl salt) | Facilitates aqueous reaction buffers and biological assays. |

Application I: Synthesis of Serotonin (5-HT) Receptor Modulators

The primary application of 7-F-THQ in neuroscience is as a precursor for 5-HT

Mechanistic Logic

The 7-F-THQ core mimics the indole nucleus of serotonin but with restricted conformational flexibility. When coupled with an aryl-sulfonyl moiety, the resulting sulfonamide locks the nitrogen lone pair, creating a geometry that favors the "active state" of 5-HT

Protocol: N-Functionalization for GPCR Ligand Library Generation

Objective: To synthesize a library of N-arylsulfonyl-7-fluoro-1,2,3,4-tetrahydroquinolines for binding affinity screening.

Materials Required

-

Substrate: 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (1.0 eq)

-

Reagent: Diverse Aryl Sulfonyl Chlorides (e.g., 4-chlorobenzenesulfonyl chloride) (1.1 eq)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: Dichloromethane (DCM), Anhydrous[1]

-

Purification: Silica Gel (60-120 mesh), Ethyl Acetate/Hexane

Step-by-Step Methodology

-

Free-Basing (In Situ):

-

Suspend 7-F-THQ HCl (1 mmol, 187 mg) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen atmosphere.

-

Add TEA (2.5 mmol, ~350 µL) dropwise at 0°C. Stir for 15 minutes. The solution should clear as the free base is liberated and TEA

HCl forms.

-

-

Coupling Reaction:

-

Dissolve the chosen Aryl Sulfonyl Chloride (1.1 mmol) in DCM (2 mL).

-

Add this solution dropwise to the reaction flask at 0°C over 10 minutes.

-

Critical Step: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc in Hexane). The 7-F-THQ spot (polar) should disappear, replaced by a less polar product spot.

-

-

Work-up:

-

Quench with water (10 mL). Extract the organic layer.

-

Wash with 1N HCl (to remove unreacted amine/TEA), then saturated NaHCO

, then Brine. -

Dry over anhydrous Na

SO

-

-

Purification:

-

Purify via flash column chromatography (Gradient: 0-20% EtOAc/Hexane).

-

Yield Expectation: 85–95% (The fluorine atom deactivates the ring slightly but does not hinder N-sulfonylation).

-

-

Validation:

-

H-NMR (CDCl

-

H-NMR (CDCl

Application II: Comparative Metabolic Stability Profiling

In CNS drug development, a common failure point is rapid clearance. This protocol validates the "Fluorine Effect" by comparing the metabolic stability of a 7-F-THQ derivative against its non-fluorinated counterpart using liver microsomes.

Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (

Materials

-

Test Compounds: 7-F-THQ derivative and 7-H-THQ (control) (1 µM final conc).

-

Enzyme Source: Pooled Human/Rat Liver Microsomes (0.5 mg protein/mL).

-

Cofactor: NADPH Regenerating System (Mg

, Glucose-6-phosphate, G6PDH, NADP -

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow

-

Pre-Incubation:

-

Mix Microsomes and Test Compound in Phosphate Buffer (pH 7.4) at 37°C for 5 minutes.

-

Note: Ensure DMSO concentration is <0.1% to avoid enzyme inhibition.

-

-

Reaction Initiation:

-

Add NADPH regenerating system to initiate metabolism.

-

Time Points: 0, 5, 15, 30, 45, and 60 minutes.

-

-

Sampling:

-

At each time point, remove 50 µL aliquot and transfer to 150 µL ice-cold Quench Solution.

-

Vortex and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant into LC-MS/MS.

-

Monitor the transition of the parent ion.

-

Data Interpretation: Plot ln(% Remaining) vs. Time. The slope (

) determines

-

Expected Outcome: The 7-F-THQ derivative should exhibit a significantly longer

Visualization of Logic and Workflow

Diagram 1: Synthesis & SAR Logic of 7-Fluoro-THQ

This diagram illustrates the conversion of the raw material into a bioactive CNS ligand and the specific structural advantages conferred by the fluorine atom.

Caption: Synthetic pathway transforming 7-F-THQ into CNS ligands, highlighting key SAR advantages.

Diagram 2: Metabolic Stability Comparison

This diagram visualizes the mechanistic difference in metabolic clearance between the fluorinated and non-fluorinated scaffolds.

Caption: Mechanism of metabolic stabilization: Fluorine prevents P450-mediated hydroxylation at the 7-position.

References

-

LookChem. (n.d.). 7-Fluoro-1,2,3,4-tetrahydroquinoline CAS NO.939758-75-5.[2][3] Retrieved from

-

National Institutes of Health (NIH). (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Retrieved from

-

BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Serotonin Receptor Modulators Using 7-Fluoro-1H-indole. (Contextual reference for fluorinated scaffolds in 5-HT research). Retrieved from

-

MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Retrieved from

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Contextual reference for THQ/THIQ scaffold pharmacology). Retrieved from

Sources

Crafting Novel Therapeutics: A Protocol for the Derivatization of 7-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making 7-Fluoro-1,2,3,4-tetrahydroquinoline a valuable starting material for drug discovery programs. This guide provides a comprehensive set of protocols for the derivatization of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, focusing on N-acylation, N-alkylation, and electrophilic aromatic substitution. The methodologies are presented with a focus on the underlying chemical principles, ensuring both practical utility for bench chemists and a deeper understanding for drug development professionals.

Introduction: The Significance of the 7-Fluoro-1,2,3,4-tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a recurring motif in a wide range of pharmacologically active agents, exhibiting activities such as anticancer, anti-inflammatory, and neuroprotective effects.[1] The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The 7-fluoro substitution, in particular, has been shown to be beneficial in several therapeutic contexts.[1] This document serves as a detailed guide for researchers to explore the chemical space around this promising scaffold by providing robust and reproducible protocols for its derivatization.

Safety and Handling of 7-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride

Before commencing any experimental work, it is imperative to be thoroughly familiar with the safety precautions for handling 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride and all other reagents.

Hazard Identification:

-

7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

-

It can cause skin and serious eye irritation.[2]

-

May cause respiratory irritation.[2]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Derivatization at the Nitrogen Atom: N-Acylation and N-Alkylation

The secondary amine of the tetrahydroquinoline ring is a prime site for modification, allowing for the introduction of a wide variety of functional groups that can modulate the compound's properties.

N-Acylation: Introducing Amide Functionality

N-acylation is a fundamental transformation that introduces an amide linkage, which can serve as a key interaction point with biological targets. This can be achieved using either acid chlorides or acid anhydrides.

General Workflow for N-Acylation:

Caption: General workflow for the N-acylation of 7-Fluoro-1,2,3,4-tetrahydroquinoline.

Protocol 1: N-Acylation using an Acid Chloride

This protocol describes a general procedure for the acylation of 7-Fluoro-1,2,3,4-tetrahydroquinoline using an acid chloride in the presence of a non-nucleophilic base.

Materials:

-

7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

-

Acid chloride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C.

-

Allow the mixture to stir for 15 minutes.

-

Slowly add the desired acid chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Base: The hydrochloride salt must be neutralized to the free base for the acylation to proceed. Triethylamine or DIPEA are used as non-nucleophilic bases to scavenge the HCl generated during the reaction.

-

Temperature: The reaction is initiated at 0 °C to control the exothermic reaction between the amine and the highly reactive acid chloride.

Protocol 2: N-Acylation using an Acid Anhydride

Acid anhydrides offer a less reactive alternative to acid chlorides and are suitable for many acylation reactions.

Materials:

-

7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

-

Acid anhydride (e.g., acetic anhydride, propionic anhydride)

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Suspend 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (1.0 eq) in the chosen solvent.

-

Add pyridine or triethylamine (2.5 eq).

-

Add the acid anhydride (1.5 eq) and stir the reaction at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated aqueous NaHCO3 solution, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography.

N-Alkylation: Expanding the Substituent Landscape

N-alkylation introduces alkyl groups to the nitrogen atom, which can significantly impact the molecule's steric and electronic properties. Reductive amination is a powerful and widely used method for this transformation.

General Workflow for Reductive Amination:

Caption: General workflow for the N-alkylation via reductive amination.

Protocol 3: Reductive Alkylation with Aldehydes or Ketones

This protocol outlines a one-pot procedure for the N-alkylation of 7-Fluoro-1,2,3,4-tetrahydroquinoline using an aldehyde or ketone and a mild reducing agent.

Materials:

-

7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

-

Aldehyde or Ketone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride in one portion.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography.

Causality behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, minimizing side reactions.

-

Solvent: DCE and THF are common aprotic solvents for this reaction.

Derivatization of the Aromatic Ring: Electrophilic Aromatic Substitution

The aromatic ring of 7-Fluoro-1,2,3,4-tetrahydroquinoline can be further functionalized through electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the activating amino group (ortho-, para-directing) and the deactivating but ortho-, para-directing fluorine atom.

Regiochemical Considerations:

The powerful electron-donating amino group will be the dominant directing group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. The fluorine atom, being at the 7-position, will also direct incoming electrophiles to its ortho and para positions.

-

Position 6: Ortho to the fluorine and para to the amino group. This position is highly activated and is the most likely site for substitution.

-

Position 8: Ortho to the amino group. This position is also activated, but may be sterically hindered.

-

Position 5: Meta to both the amino and fluoro groups, and therefore the least likely to be substituted.

Protocol 4: Nitration of the Aromatic Ring

Nitration introduces a nitro group, which can be a precursor for other functional groups, such as an amino group.

Important Note: Nitration of anilines and their derivatives can be complex and may lead to oxidation. It is often necessary to first protect the amino group.

Procedure (with N-protection):

-

N-Acetylation: Protect the amino group of 7-Fluoro-1,2,3,4-tetrahydroquinoline as the N-acetyl derivative using Protocol 2.

-

Nitration: To a solution of the N-acetylated compound in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature at 0-5 °C and stir for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration and wash with cold water.

-

Deprotection: Hydrolyze the acetyl group by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the nitrated 7-Fluoro-1,2,3,4-tetrahydroquinoline.

-

Purify the final product by recrystallization or column chromatography.

A study on the nitration of 1,2,3,4-tetrahydroquinoline has shown that substitution occurs mainly at the 7-position.[3] However, with the 7-position blocked by fluorine, substitution is expected to be redirected. A similar compound, N-trifluoroacetyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline, undergoes nitration at the 6-position.[2] This supports the prediction that the 6-position is the most probable site for nitration in N-protected 7-Fluoro-1,2,3,4-tetrahydroquinoline.

Data Presentation: Summary of Derivatization Strategies

| Reaction Type | Reagents | Key Conditions | Expected Major Product |

| N-Acylation | Acid Chloride, Et3N | DCM, 0 °C to rt | N-Acyl-7-fluoro-1,2,3,4-tetrahydroquinoline |

| N-Acylation | Acid Anhydride, Pyridine | DCM or THF, rt to 50 °C | N-Acyl-7-fluoro-1,2,3,4-tetrahydroquinoline |

| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)3 | DCE or THF, rt | N-Alkyl-7-fluoro-1,2,3,4-tetrahydroquinoline |

| Nitration | HNO3, H2SO4 (on N-acetyl derivative) | 0-5 °C | 6-Nitro-7-fluoro-1,2,3,4-tetrahydroquinoline (after deprotection) |

Conclusion

The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse library of 7-Fluoro-1,2,3,4-tetrahydroquinoline derivatives. By understanding the principles behind each reaction, researchers can adapt and optimize these procedures to suit their specific synthetic targets. The strategic derivatization of this scaffold holds significant potential for the discovery of novel and effective therapeutic agents.

References

- Patel, M. B., & Shaikh, M. S. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Drug Development and Research, 5(2), 1-15.

- Google Patents. (1994).

Sources

In vitro assay design for testing 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride bioactivity

Application Note & Protocols

Topic: A Strategic Approach to In Vitro Bioactivity Profiling of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This document provides a comprehensive, technically-grounded guide for the initial in vitro bioactivity screening of a specific derivative, 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride. As a Senior Application Scientist, this guide moves beyond simple protocol recitation to explain the scientific rationale behind the proposed experimental strategy, ensuring a logical, tiered approach to identifying and characterizing the compound's biological function. We present a workflow beginning with foundational cytotoxicity assessments, followed by hypothesis-driven assays targeting common pathways modulated by this compound class, such as enzyme inhibition and receptor signaling. Each protocol is designed as a self-validating system with requisite controls, and all quantitative data are structured for clear interpretation.

Introduction: The Scientific Rationale

7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a synthetic small molecule built upon the tetrahydroquinoline core. The fluorine substitution can significantly alter physicochemical properties like metabolic stability and binding affinity, making it a compound of interest for drug discovery programs.[3] However, its specific biological activity is not widely characterized. Therefore, a systematic screening approach is essential.

This guide proposes a two-tiered strategy. Tier 1 establishes the fundamental cytotoxic profile of the compound, a critical prerequisite for interpreting any subsequent cell-based assay. Tier 2 delves into targeted, hypothesis-driven assays based on the known pharmacology of the broader quinoline and tetrahydroquinoline chemical class. These compounds are known to function as enzyme inhibitors, G-Protein Coupled Receptor (GPCR) modulators, and Nuclear Receptor (NR) modulators.[1][4][5] By following this structured workflow, researchers can efficiently and robustly characterize the bioactivity of this novel compound.

Compound Information

| Property | Value | Source |

| Compound Name | 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride | - |

| CAS Number | 939758-75-5 (for free base) | [6] |

| Molecular Formula | C₉H₁₀FN · HCl | [7] |

| Molecular Weight | 187.64 g/mol | [7] |

| Appearance | White to off-white solid/crystalline powder | [8] |

| Storage | Store at -20°C or 0-8°C as specified by supplier | [9][10] |

Foundational Protocols: Compound Handling and Tier 1 Screening

A prerequisite for any successful assay is the correct handling and preparation of the test compound. The hydrochloride salt form of the compound suggests good aqueous solubility.

Protocol 1: Preparation of Stock Solutions

Causality: A high-concentration, validated stock solution in a suitable solvent (like DMSO or water) is essential for accurate serial dilutions and to minimize solvent effects in the final assay wells. The final solvent concentration in the assay should typically be kept below 0.5% to avoid artifacts.

-

Solubility Test: Empirically determine the solubility of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride in sterile, nuclease-free water and dimethyl sulfoxide (DMSO).

-

Stock Preparation: Based on the solubility test, prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, dissolve 1.876 mg of the compound in 1 mL of the chosen solvent.

-

Aliquoting and Storage: Aliquot the stock solution into small volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Tier 1 Cytotoxicity Assessment (MTT Assay)

Causality: This initial screen is critical to determine the concentration range at which the compound is non-toxic, cytotoxic, or merely cytostatic. This information is vital for designing subsequent cell-based assays, as a compound that kills cells will produce confounding results in assays measuring specific pathway modulation.[11][12] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][13]

Materials:

-

Human cancer cell line (e.g., HeLa, HepG2) or a non-cancerous line (e.g., HEK293T).

-

96-well tissue culture plates.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride stock solution.

-

MTT solution (5 mg/mL in PBS).[14]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).[14]

-

Microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium (e.g., from 100 µM down to 0.1 µM). Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.

-

Controls:

-

Vehicle Control: Wells treated with the same concentration of solvent (e.g., 0.1% DMSO) used in the highest compound concentration well.

-

Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Untreated Control: Wells containing only cells and fresh medium.

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 (half-maximal inhibitory concentration) value.

Tier 2: Hypothesis-Driven Bioactivity Assays

Based on the IC50 value from the cytotoxicity screen, select a concentration range for Tier 2 assays that is non-toxic (typically 10-fold below the IC50).

Workflow for Bioactivity Screening

The following diagram illustrates the proposed workflow for systematically evaluating the compound's bioactivity.

Caption: Tiered workflow for in vitro bioactivity profiling.

Protocol 3: General Biochemical Enzyme Inhibition Assay

Causality: Many quinoline derivatives are known to inhibit enzymes, particularly kinases and cholinesterases.[4] This assay directly measures the compound's ability to inhibit a purified enzyme, providing a clear mechanistic starting point without the complexity of a cellular environment.[15][16]

Materials:

-

Purified enzyme of interest (e.g., Acetylcholinesterase, a specific kinase).

-

Enzyme-specific substrate (e.g., Acetylthiocholine for AChE, a peptide substrate for a kinase).

-

Assay buffer optimized for the enzyme.

-

Cofactors if required (e.g., ATP for kinases).

-

96-well or 384-well microplate (plate color depends on detection method).

-

Microplate reader (absorbance, fluorescence, or luminescence).

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the test compound in assay buffer.

-

Enzyme/Inhibitor Pre-incubation: Add a fixed amount of enzyme to each well. Add the various concentrations of the test compound.

-

Controls:

-

Vehicle Control (100% Activity): Enzyme + vehicle (e.g., DMSO).

-

Positive Control: Enzyme + a known inhibitor for that enzyme.

-

No Enzyme Control (Background): Substrate + buffer only.

-

-

Incubation: Pre-incubate the enzyme and inhibitor for 15-30 minutes at the enzyme's optimal temperature.[17]

-

Reaction Initiation: Start the reaction by adding the substrate to all wells.

-

Data Acquisition: Monitor the reaction progress by measuring the signal (e.g., absorbance) over time (kinetic assay) or after a fixed endpoint (endpoint assay).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

| Parameter | Description |

| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. |

| Controls | Vehicle (0% inhibition), Positive Inhibitor (>70% inhibition), Background (no activity). |

| Readout | Change in absorbance, fluorescence, or luminescence per unit time. |

Protocol 4: G-Protein Coupled Receptor (GPCR) Activation Assay (GTPγS Binding)

Causality: GPCRs are a major class of drug targets. Ligand binding to a GPCR triggers the exchange of GDP for GTP on the associated G-protein α-subunit, which is the first step in the signaling cascade.[18][19] The GTPγS binding assay uses a non-hydrolyzable GTP analog to directly and quantitatively measure this activation event, allowing for the characterization of agonists.[20]

Materials:

-

Cell membranes prepared from a cell line overexpressing the GPCR of interest (e.g., CHO-CB1).

-

[³⁵S]GTPγS (radiolabeled GTP analog).

-

Non-radiolabeled GTPγS and GDP.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂).

-

Scintillation vials and cocktail.

-

Microplate scintillation counter.

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, GDP (to ensure G-proteins are in their inactive state), and various concentrations of the test compound.

-

Controls:

-

Basal Binding: Membranes + vehicle (agonist vehicle, e.g., DMSO).

-

Positive Control: Membranes + a known full agonist for the receptor.

-

Non-specific Binding: Basal binding conditions + a high concentration of non-radiolabeled GTPγS.

-

-

Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the binding reaction.

-

Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

-

Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes. Wash quickly with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Data Acquisition: Place the filter spots into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other readings. Calculate the percent stimulation over basal for each compound concentration. Plot the data against the log of the compound concentration to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

GPCR Signaling Cascade

Caption: Simplified G-Protein Coupled Receptor signaling pathway.

Protocol 5: Nuclear Receptor Modulation (Dual-Luciferase® Reporter Assay)

Causality: Nuclear receptors are ligand-activated transcription factors that regulate gene expression.[21] Reporter gene assays are a robust and widely used method to study their function.[22] A hybrid reporter assay, using the Gal4 DNA-binding domain, provides a specific system to study the ligand-binding domain of a target NR, minimizing off-target effects.[21][23] The dual-luciferase system normalizes for transfection efficiency and cell number, increasing data reliability.[23]

Materials:

-

HEK293T cells.

-

Expression plasmid for a Gal4-NR-LBD fusion protein (e.g., pFA-CMV-PPARγ-LBD).

-

Reporter plasmid with a Gal4 upstream activation sequence (UAS) driving firefly luciferase (e.g., pFR-Luc).[23]

-

Control plasmid with a constitutive promoter driving Renilla luciferase (e.g., pRL-SV40).[23]

-

Transfection reagent (e.g., Lipofectamine).

-

96-well white, clear-bottom plates.

-

Dual-Luciferase® Reporter Assay System (Promega).

-

Luminometer.

Step-by-Step Methodology:

-

Transfection: Co-transfect HEK293T cells in a 96-well plate with the three plasmids (Gal4-NR-LBD, firefly luciferase reporter, and Renilla luciferase control).

-

Incubation: Allow cells to recover and express the proteins for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound.

-

Controls:

-

Vehicle Control: Cells treated with vehicle (e.g., DMSO).

-

Positive Control: Cells treated with a known NR agonist (e.g., Rosiglitazone for PPARγ).

-

-

Incubation: Incubate for another 24 hours to allow for ligand-dependent transcription and translation of the luciferase reporter gene.

-

Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

-

Data Acquisition:

-

Add Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity (the experimental reporter).

-

Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity (the internal control).[23]

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence to get a normalized response (Relative Light Units or RLU).[23]

-

Calculate the "Fold Activation" by dividing the RLU of treated wells by the RLU of the vehicle control wells.

-

Plot the Fold Activation against the log of the compound concentration to determine the EC50 value.

-

Principle of Dual-Luciferase Reporter Assay

Caption: Workflow of a Gal4-hybrid dual-luciferase reporter assay.

Summary and Concluding Remarks

This application note provides a robust, tiered framework for the initial bioactivity characterization of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride. By first establishing a cytotoxicity profile and then proceeding to hypothesis-driven assays targeting enzymes and receptors, researchers can generate high-quality, reproducible, and interpretable data. The protocols herein are designed to be self-validating through the rigorous use of controls and provide a solid foundation for more advanced mechanistic studies, structure-activity relationship (SAR) exploration, and hit-to-lead development programs. The true value of this approach lies not in the individual assays, but in the logical progression and causal links between them, which together paint a comprehensive picture of a novel compound's biological potential.

References

-

EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN. [Link]

-

Wang, H., et al. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH. [Link]

-

da Silva, A. F. A., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]

-

Stark, F., et al. (2021). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Springer Link. [Link]

-

Wang, H., et al. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open. [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

-

NJ Bio. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio. [Link]

-

Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

-

Tipton, K. F., & Davey, G. P. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

-

Taylor & Francis Online. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

-

RSC Publishing. (2025). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

ResearchGate. (2023). What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding?. ResearchGate. [Link]

-

Frontiers. Recent progress in assays for GPCR drug discovery. Frontiers. [Link]

-

G-Biosciences. Enzyme Analysis. G-Biosciences. [Link]

-

SlideShare. ENZYME INHIBITION. SlideShare. [Link]

-

PMC. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. [Link]

-

RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

PMC. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-fluoro-1,2,3,4-tetrahydroquinoline | CAS 939758-75-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline 97 799274-06-9 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 10. chemimpex.com [chemimpex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. researchgate.net [researchgate.net]

- 21. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]

- 23. eubopen.org [eubopen.org]

Troubleshooting & Optimization

Identifying common side products in 7-Fluoro-1,2,3,4-tetrahydroquinoline HCl synthesis

Introduction: Welcome to the technical support guide for the synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride. This molecule is a valuable building block in medicinal chemistry and drug development, particularly for agents targeting the central nervous system.[1] Achieving high purity is critical for downstream applications, yet the synthesis is often plagued by the formation of closely related side products. This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the prevalent method of catalytic hydrogenation of 7-fluoroquinoline. We will explore the causality behind side product formation and offer robust troubleshooting strategies to ensure the integrity of your synthesis.

Section 1: The Primary Synthetic Pathway: A Mechanistic Overview

The most direct and widely adopted method for synthesizing 7-Fluoro-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of the aromatic precursor, 7-fluoroquinoline. This reaction involves the reduction of the pyridine ring within the quinoline structure, leaving the fluorinated benzene ring intact. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt, which often improves stability and solubility.

While seemingly straightforward, the process requires careful control of reaction conditions to prevent undesirable side reactions. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that dictate the product distribution and purity.

Caption: Primary synthesis route and major side product pathways.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: After my reaction, I see two main impurities alongside my product. What are they likely to be?

Answer: In a typical catalytic hydrogenation of 7-fluoroquinoline, the two most prevalent impurities are:

-

Unreacted Starting Material: 7-fluoroquinoline.

-

Dehalogenated Product: 1,2,3,4-tetrahydroquinoline.

The presence of starting material indicates an incomplete reaction, while the dehalogenated product results from a specific side reaction known as hydrogenolysis, where the carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond. This is particularly common when using palladium-based catalysts.[2]

Question 2: My reaction is slow or incomplete, leaving significant amounts of 7-fluoroquinoline. What are the causes and how can I fix it?

Answer: An incomplete reaction is typically due to issues with the catalytic system or reaction conditions.

Causality:

-

Catalyst Inactivity: The catalyst may be poisoned or simply not active enough. Quinolines themselves can sometimes act as catalyst poisons for traditional noble metals, though they have been shown to have a promotional effect for gold-based catalysts.[2] The catalyst may also have been improperly handled or stored, leading to oxidation or hydration.

-

Insufficient Hydrogen: The hydrogen pressure may be too low, or there could be a leak in the system. For bench-scale reactions, ensuring the system is properly sealed is critical.

-

Low Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

-

Solvent Issues: The choice of solvent can impact both substrate solubility and catalyst activity. Protic solvents like ethanol are common, but impurities within the solvent can interfere with the catalyst.

Troubleshooting Workflow:

Caption: Troubleshooting logic for incomplete hydrogenation reactions.

Question 3: I am observing a significant peak in my mass spectrum corresponding to the loss of fluorine. How can I minimize this dehalogenation?

Answer: The formation of 1,2,3,4-tetrahydroquinoline via dehalogenation is a classic challenge in the hydrogenation of aromatic halides.

Causality: The primary cause is the choice of catalyst. Palladium on carbon (Pd/C) is notoriously efficient at catalyzing hydrogenolysis of C-X bonds (where X is a halogen).[2] The mechanism involves oxidative addition of the C-F bond to the palladium surface, followed by reductive elimination with hydride. The presence of acid or base can also influence the rate of this side reaction.

Mitigation Strategies:

-

Change the Catalyst: This is the most effective solution. Switch from a palladium-based catalyst to one less prone to causing hydrogenolysis.

-

Platinum(IV) oxide (PtO₂, Adams' catalyst): Often the preferred choice for hydrogenating quinolines while preserving halogen substituents.

-

Rhodium on Carbon (Rh/C): Another excellent alternative that typically shows lower hydrogenolysis activity compared to palladium.

-

Gold-based catalysts: Supported gold nanoparticles have shown high chemoselectivity for hydrogenating the heterocyclic ring of quinolines without affecting halogens.[2]

-

-

Modify Reaction Conditions: If you must use a palladium catalyst, you can sometimes suppress dehalogenation by:

-

Lowering the Temperature: Conduct the reaction at or below room temperature.

-

Using a Non-polar Solvent: Switching from ethanol to a solvent like hexane or ethyl acetate can sometimes reduce the rate of hydrogenolysis.

-

Adding an Inhibitor: In some cases, small amounts of a controlled catalyst inhibitor (e.g., quinoline itself in a specific concentration) can selectively poison the sites responsible for hydrogenolysis more than those for hydrogenation, though this requires careful optimization.

-

Question 4: What analytical techniques are best for identifying and quantifying these side products?

Answer: A combination of chromatographic and spectroscopic methods is ideal.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for this analysis. It allows for the separation of the product from the starting material and side products, while the mass spectrometer provides definitive molecular weight information for each component.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Also highly effective, especially for monitoring the disappearance of the more volatile 7-fluoroquinoline starting material. The free base form of the products is typically analyzed.

-

¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): NMR is invaluable for structural confirmation. ¹H NMR can distinguish between the aromatic protons of the starting material and the aliphatic protons of the tetrahydroquinoline products. ¹⁹F NMR is a simple and powerful tool: the presence of a signal confirms the fluorine is intact, while its absence in an impurity peak suggests dehalogenation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Selective Hydrogenation